1-[4-Acetyl-1-(2,2-dimethoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
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Overview
Description
1-[4-ACETYL-1-(2,2-DIMETHOXYETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE is a synthetic organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-ACETYL-1-(2,2-DIMETHOXYETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The 2,5-dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Acetylation: The acetyl group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.
Addition of the 2,2-Dimethoxyethyl Group: This can be achieved through a nucleophilic substitution reaction using 2,2-dimethoxyethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[4-ACETYL-1-(2,2-DIMETHOXYETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group or the 2,2-dimethoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrroles with various functional groups.
Scientific Research Applications
1-[4-ACETYL-1-(2,2-DIMETHOXYETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[4-ACETYL-1-(2,2-DIMETHOXYETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
1-[4-ACETYL-1-(2,2-DIMETHOXYETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE can be compared with other pyrrole derivatives, such as:
1-(2,2-Dimethoxyethyl)-2,5-dimethylpyrrole: Lacks the acetyl group, leading to different chemical reactivity and biological activity.
4-Acetyl-2,5-dimethylpyrrole: Lacks the 2,2-dimethoxyethyl group, affecting its solubility and interaction with biological targets.
The uniqueness of 1-[4-ACETYL-1-(2,2-DIMETHOXYETHYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]ETHAN-1-ONE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H21NO4 |
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Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-[4-acetyl-1-(2,2-dimethoxyethyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C14H21NO4/c1-8-13(10(3)16)14(11(4)17)9(2)15(8)7-12(18-5)19-6/h12H,7H2,1-6H3 |
InChI Key |
VUYUSSQWIHTPOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1CC(OC)OC)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
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